molecular formula C14H18F3N3O3 B4044933 2,2-dimethyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)propanamide

2,2-dimethyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)propanamide

Cat. No.: B4044933
M. Wt: 333.31 g/mol
InChI Key: XCHIHVSLWCANPX-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)propanamide is a useful research compound. Its molecular formula is C14H18F3N3O3 and its molecular weight is 333.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.13002593 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Compounds with nitro, trifluoromethyl, and propanamide groups have been studied for their antibacterial properties. For example, derivatives synthesized from propanehydrazide, including those with nitro and trifluoromethyl substituents, demonstrated good antibacterial activity against specific bacteria strains, indicating potential for pharmaceutical applications in developing new antibacterial agents (Tumosienė et al., 2012).

Insecticide Development

The development of novel insecticides is another area where compounds with similar structural features to the compound are investigated. Flubendiamide, for instance, which contains a trifluoromethyl group, shows extremely strong insecticidal activity, especially against lepidopterous pests. This highlights the role such compounds can play in agricultural sciences and pest management (Tohnishi et al., 2005).

Polymer Science

In polymer science, compounds featuring nitro and propanamide functionalities have been utilized in the synthesis and characterization of polymers with potential applications in drug delivery and materials science. For instance, the synthesis of light-switchable polymers from cationic to zwitterionic forms demonstrates innovative approaches to creating materials with switchable properties, which could be useful in biomedical applications (Sobolčiak et al., 2013).

Drug Metabolism Studies

Understanding the metabolism of compounds with specific functional groups like those in the compound is crucial in the development of therapeutic agents. Studies on the pharmacokinetics and metabolism of similar compounds can provide insights into how such chemicals are processed in biological systems, aiding in the design of more efficient and safer drugs (Wu et al., 2006).

Properties

IUPAC Name

2,2-dimethyl-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O3/c1-13(2,3)12(21)19-7-6-18-11-5-4-9(20(22)23)8-10(11)14(15,16)17/h4-5,8,18H,6-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHIHVSLWCANPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.